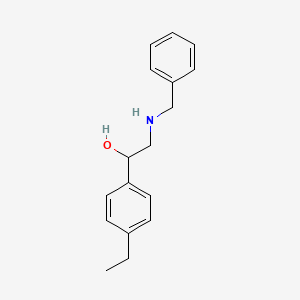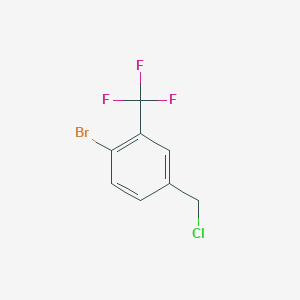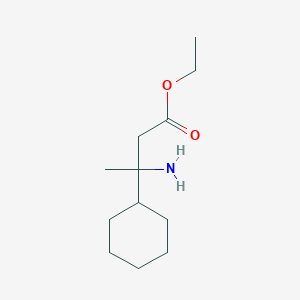![molecular formula C12H14ClF3N2O B1380104 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride CAS No. 1803607-40-0](/img/structure/B1380104.png)
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride
Vue d'ensemble
Description
“4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group attached to the phenyl ring is a common feature in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a trifluoromethyl group, and a phenyl ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
Applications De Recherche Scientifique
Pyrrolidin-2-one Derivatives in Medicinal Chemistry
Antiestrogenic Activity : Pyrrolidin-2-one derivatives have been explored for their binding affinities to estrogen receptors, showing potential as nonsteroidal pure antiestrogens. These compounds demonstrated complete suppression of estrone-stimulated uterine growth, indicating their utility in estrogen-related pathologies (E. von Angerer et al., 1990).
Cardiovascular and Neuroactive Properties : Novel arylpiperazines bearing a pyrrolidin-2-one fragment have shown significant binding affinity to alpha-adrenoceptors, along with antiarrhythmic and hypotensive activities, suggesting their potential in cardiovascular therapies (K. Kulig et al., 2007).
Antihyperglycemic Agents : Pyrazol-3-one derivatives, structurally related to pyrrolidin-2-one, have demonstrated potent antihyperglycemic effects in animal models, indicating their potential in treating diabetes (K. Kees et al., 1996).
Anticonvulsant Activity : N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, related to pyrrolidin-2-one, have shown anticonvulsant activity in animal models, highlighting their potential in managing seizure disorders (K. Kamiński et al., 2015).
Trifluoromethyl Group in Drug Design
- Broncholytic Agents : Compounds with a trifluoromethyl group, like 1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol hydrochloride (mabuterol), have been studied for their broncholytic properties, making them candidates for treating respiratory conditions (G. Engelhardt, 1984).
Orientations Futures
The pyrrolidine ring, a key feature of “4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the influence of different substituents on the pyrrolidine ring to achieve desired biological activities .
Mécanisme D'action
Target of Action
Many chemical compounds, including “4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride”, interact with specific proteins or enzymes in the body. These targets are often key components in biological pathways and their modulation can lead to therapeutic effects .
Mode of Action
The compound may bind to its target, altering the target’s activity. This can result in a variety of effects, such as inhibiting an enzyme’s function or enhancing a protein’s activity .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, it might inhibit a pathway that contributes to disease progression, or it could enhance a pathway that promotes health .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how quickly it is excreted, all contribute to its overall effect .
Result of Action
The ultimate effect of “this compound” would depend on its mode of action and the biochemical pathways it affects. This could range from cellular changes to systemic effects .
Action Environment
The efficacy and stability of “this compound” could be influenced by various environmental factors. These might include the pH of the body, the presence of other compounds, and individual genetic variations .
Analyse Biochimique
Biochemical Properties
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind selectively to certain receptor sites, influencing the activity of enzymes such as kinases and phosphatases . These interactions can modulate signal transduction pathways, affecting cellular responses to external stimuli . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biochemical activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes . In neuronal cells, it may modulate neurotransmitter release and synaptic plasticity, impacting cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context . The compound’s binding to enzyme active sites can block substrate access, thereby inhibiting enzymatic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity . Understanding the metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, depending on its chemical properties and interactions with cellular components . These distribution patterns are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific organelles, such as the endoplasmic reticulum or lysosomes, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity . Studying the subcellular distribution is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-amino-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(16)5-11(17)18;/h1-4,9H,5-7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZTXLYNHSJWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



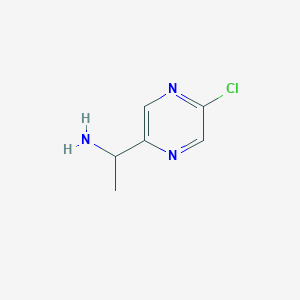
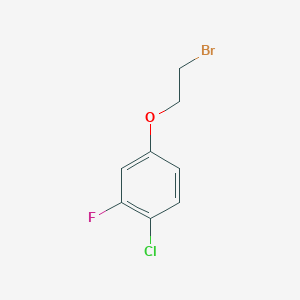
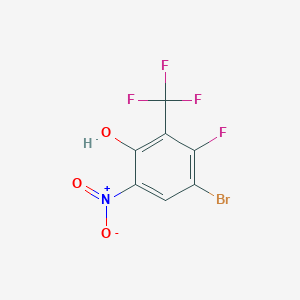
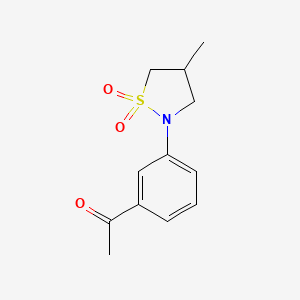
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole](/img/structure/B1380031.png)
![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)
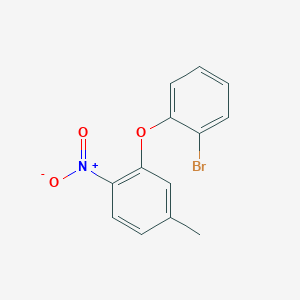


![ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B1380039.png)
